

5-Iodo-1-methyl-1H-1,2,3-triazole structural analysis

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Compound of Interest

Compound Name: 5-Iodo-1-methyl-1H-1,2,3-triazole

Cat. No.: B3026963

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Synthesis and Purification

The reliable synthesis of **5-Iodo-1-methyl-1H-1,2,3-triazole** is foundational to its use. A common and efficient method involves the direct iodination of 1-methyl-1H-1,2,3-triazole.

Experimental Protocol: Synthesis

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Materials:

- 1-methyl-1H-1,2,3-triazole
- N-Iodosuccinimide (NIS)
- Acetonitrile (anhydrous)
- Dichloromethane
- Saturated aqueous sodium thiosulfate solution
- Brine
- Anhydrous magnesium sulfate

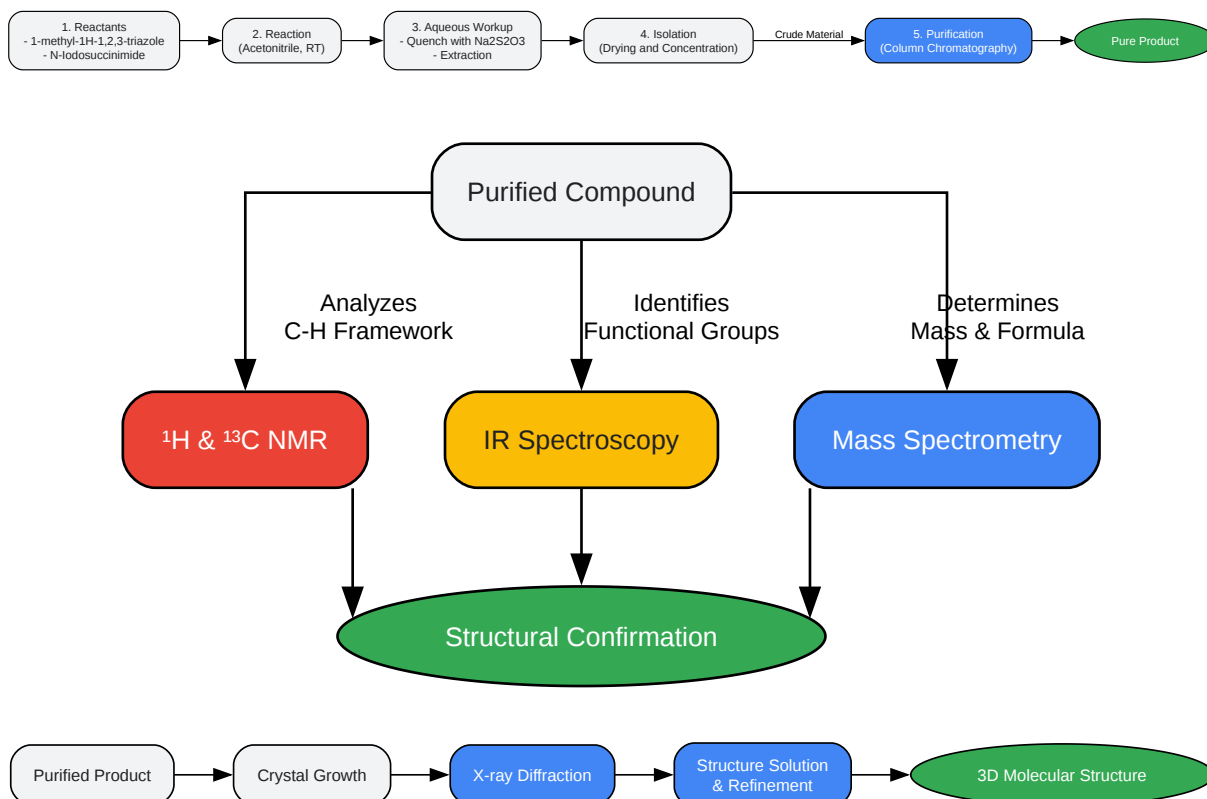
Procedure:

- In a round-bottom flask, dissolve 1-methyl-1H-1,2,3-triazole in anhydrous acetonitrile.
- To this solution, add N-Iodosuccinimide (typically 1.1 equivalents) portion-wise at room temperature.
- Allow the reaction to stir for 12-24 hours, monitoring its progress by thin-layer chromatography.
- Upon completion, remove the solvent under reduced pressure.
- The residue is then taken up in dichloromethane and washed sequentially with saturated aqueous sodium thiosulfate solution (to quench excess NIS) and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product.

Purification

The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Synthesis and Purification Workflow



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